(2-Methoxycyclopentyl)methanamine
Overview
Description
“(2-Methoxycyclopentyl)methanamine” is a chemical compound with the CAS Number: 1155125-64-6 . It has a molecular weight of 129.2 and is a liquid at room temperature . It is also known as 2-MeO-PCM and is a structural analog of phencyclidine (PCP), a dissociative anesthetic drug.
Molecular Structure Analysis
The IUPAC name for “this compound” is given asThis compound
. The InChI code is 1S/C7H15NO/c1-9-7-4-2-3-6(7)5-8/h6-7H,2-5,8H2,1H3
.
Scientific Research Applications
Antimicrobial Activities
A study by Thomas et al. (2010) on quinoline derivatives carrying a 1,2,3-triazole moiety, synthesized from 4-methoxyaniline through multi-step reactions, showed that these compounds exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This research highlights the potential antimicrobial applications of methoxycyclopentyl derivatives in developing new therapeutic agents against pathogenic strains Thomas, A. V. Adhikari, N. S. Shetty, 2010.
Anticholinesterase Inhibitors
Luo et al. (2005) described the synthesis and evaluation of novel anticholinesterase agents based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, which were potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds, derived from 5-hydroxy-3-methyl-3-methoxycarbonylmethylenebenzofuran-2(3H)-one, showed remarkable selectivity, highlighting their potential application in treating neurodegenerative diseases such as Alzheimer's Luo, W., Q.-s. Yu, M. Zhan, et al., 2005.
Enhancing Salt Stress Tolerance in Plants
A study by Chen et al. (2018) on the effects of melatonin, a compound related to methoxycyclopentyl derivatives, showed that exogenous application of melatonin enhanced salt stress tolerance in maize seedlings. It protected photosynthetic activity by activating antioxidant enzymes, demonstrating the potential agricultural applications of similar compounds in improving plant resilience to abiotic stress Chen, Y., J.-J. Mao, L. Sun, et al., 2018.
Melatonin Receptors for Therapeutic Purposes
Liu et al. (2016) reviewed the role of melatonin and its receptors (MT1 and MT2) in various therapeutic areas, including sleep and circadian rhythm disorders, mood disorders, neuroprotection, and cancer. This research underscores the significance of understanding the pharmacological properties of methoxycyclopentyl derivatives and their potential applications in developing novel therapeutic agents targeting melatonin receptors Liu, J., S. Clough, A. Hutchinson, et al., 2016.
Safety and Hazards
properties
IUPAC Name |
(2-methoxycyclopentyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-3-6(7)5-8/h6-7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYOZFLVQQRFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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